5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine
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Overview
Description
5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a benzylsulfanyl group and a methyl group attached to a dihydropyrimido[5,4-e][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine typically involves the assembly of the triazine ring from triazole-containing starting materials or the construction of a triazole ring from triazine-containing compounds . Common synthetic approaches include:
Cyclization Reactions: Utilizing cyclization reactions involving triazole and triazine precursors.
Microwave-Assisted Synthesis: Employing microwave-assisted reactions to enhance reaction rates and yields.
Multicomponent Reactions: Using multicomponent reactions to form the triazine ring in a single step.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents or nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Modulating Pathways: Affecting signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-d][1,2,4]triazines: These compounds share a similar triazine core and exhibit comparable biological activities.
1,3,5-Triazine-1,2,4-triazine Hybrids: These hybrids combine triazine and triazole moieties and are used in various applications.
Uniqueness
5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is unique due to the presence of the benzylsulfanyl group, which imparts specific chemical properties and enhances its potential biological activities. This structural feature distinguishes it from other triazine derivatives and contributes to its versatility in scientific research and industrial applications .
Properties
CAS No. |
31791-01-2 |
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Molecular Formula |
C13H13N5S |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
5-benzylsulfanyl-1-methyl-2H-pyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C13H13N5S/c1-18-12-11(14-9-17-18)13(16-8-15-12)19-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,17) |
InChI Key |
BLOBGZLERJCRIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC3=CC=CC=C3)N=CN1 |
Origin of Product |
United States |
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